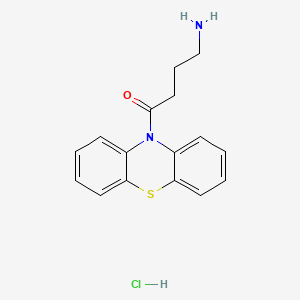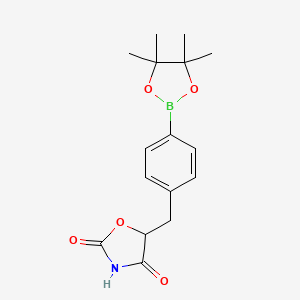
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione is a complex organic compound that features a boron-containing dioxaborolane ring and an oxazolidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione typically involves the following steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions.
Attachment of the benzyl group: The benzyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate benzyl halides and boronic acids.
Formation of the oxazolidine-2,4-dione moiety: This step involves the cyclization of amino acids or their derivatives under dehydrating conditions to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the oxazolidine-2,4-dione ring, converting it into more reduced forms such as oxazolidines.
Substitution: The dioxaborolane ring can participate in substitution reactions, especially in the presence of nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Reduced oxazolidine derivatives.
Substitution: Substituted dioxaborolane derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Polymer Chemistry: It can be incorporated into polymer chains to modify their physical and chemical properties.
作用机制
The mechanism of action of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The oxazolidine-2,4-dione moiety can interact with various biological pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar dioxaborolane ring but differs in the presence of a pyridine ring instead of the benzyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure with an aldehyde group instead of the oxazolidine-2,4-dione moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the oxazolidine-2,4-dione moiety.
Uniqueness
The uniqueness of 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxazolidine-2,4-dione lies in its combination of the dioxaborolane ring and the oxazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C16H20BNO5 |
|---|---|
分子量 |
317.1 g/mol |
IUPAC 名称 |
5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H20BNO5/c1-15(2)16(3,4)23-17(22-15)11-7-5-10(6-8-11)9-12-13(19)18-14(20)21-12/h5-8,12H,9H2,1-4H3,(H,18,19,20) |
InChI 键 |
RNLRWFBVTKALBI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3C(=O)NC(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


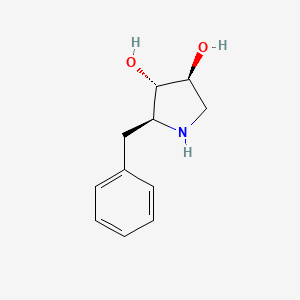

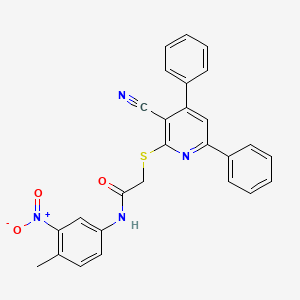
![2-(Difluoromethoxy)-4-ethoxybenzo[d]oxazole](/img/structure/B11774471.png)

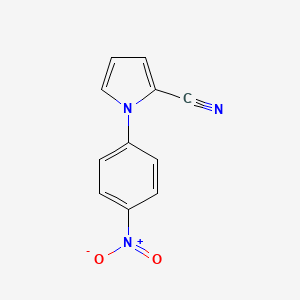
![2-(Methylthio)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B11774489.png)
![7-Methyl-3-(2-(methylamino)ethyl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B11774503.png)


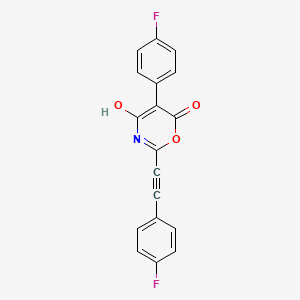
![2-(2-Methyl-1H-benzo[d]imidazol-5-yl)benzo[d]oxazol-6-amine](/img/structure/B11774509.png)
